

A comparative review of ACC inhibitors in clinical development for MASH

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ACC Inhibitors in MASH: A Comparative Clinical Development Review

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acetyl-CoA Carboxylase (ACC) inhibitors in clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH). It synthesizes experimental data on efficacy and safety, details of clinical trial protocols, and the underlying mechanism of action.

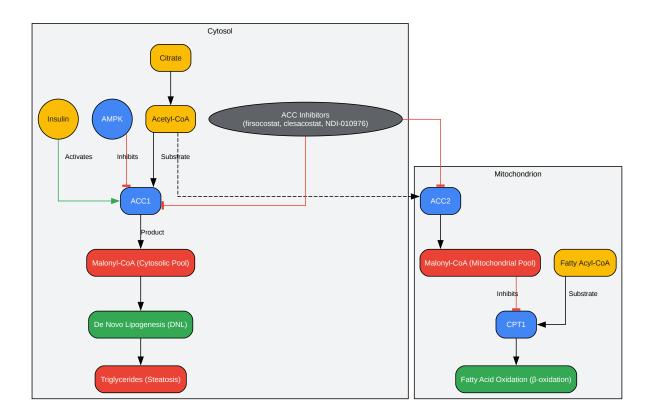
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis, inflammation, and fibrosis. A key pathological driver of MASH is elevated de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. This review compares the clinical development of three prominent ACC inhibitors: firsocostat (GS-0976), **clesacostat** (PF-05221304), and NDI-010976.

Mechanism of Action of ACC Inhibitors in MASH

ACC exists in two isoforms: ACC1, primarily cytosolic and involved in DNL, and ACC2, located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[1][2][3] By inhibiting both ACC1 and ACC2, these drugs aim to decrease the synthesis of new fatty acids and



simultaneously increase their breakdown, thereby reducing the lipid burden on hepatocytes.[4] [5]



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Mechanism of Action of ACC Inhibitors in Hepatocytes.





Comparative Efficacy

The primary efficacy endpoint for ACC inhibitors in MASH clinical trials has been the reduction in hepatic steatosis, typically measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).



Drug	Trial Identifier	Dose(s)	Treatment Duration	Key Efficacy Outcome(s)	Reference(s)
Firsocostat (GS-0976)	NCT0285655 5	5 mg, 20 mg daily	12 weeks	20 mg: 48% of patients achieved ≥30% relative reduction in MRI-PDFF vs. 15% for placebo. Median relative decrease in liver fat of 29%.	[6][7][8]
Clesacostat (PF- 05221304)	NCT0324888 2	2, 10, 25, 50 mg daily	16 weeks	Dose-dependent reductions in liver fat (MRI-PDFF): -11% (2mg), -44% (10mg), -59% (25mg), -62% (50mg) vs5% for placebo.	[9]
NDI-010976	Phase 1	20, 50, 200 mg single dose	N/A (pharmacody namic study)	Dose- dependent inhibition of de novo lipogenesis (DNL) in healthy volunteers: ~70% (20mg),	[10]



~85% (50mg), and ~104% (200mg) relative to placebo.

Comparative Safety

A consistent class effect of ACC inhibitors is an increase in plasma triglycerides, a significant safety concern in the MASH patient population, which is already at high cardiovascular risk.



Drug	Trial Identifier	Dose(s)	Key Safety Finding(s)	Reference(s)
Firsocostat (GS- 0976)	NCT02856555	5 mg, 20 mg daily	Increased plasma triglycerides. In the 20mg arm, 16 patients had triglyceride levels >500 mg/dL.	[6][7][11]
Clesacostat (PF- 05221304)	NCT03248882, NCT02871037	2-50 mg daily	Dose-dependent, asymptomatic increases in fasting and postprandial serum triglycerides at doses ≥40 mg/day. Asymptomatic declines in platelet count at doses ≥60 mg/day.	[9][12][13]
NDI-010976	Phase 1	Up to 1000 mg single dose	Well-tolerated in single doses in healthy volunteers.	[10][14]

Experimental Protocols Study Design and Patient Population

 Firsocostat (NCT02856555): A Phase 2, randomized, double-blind, placebo-controlled trial in 126 patients with NASH and liver fibrosis stages F1-F3, confirmed by biopsy or MRI-PDFF (≥8%) and MRE (≥2.5 kPa).[6]

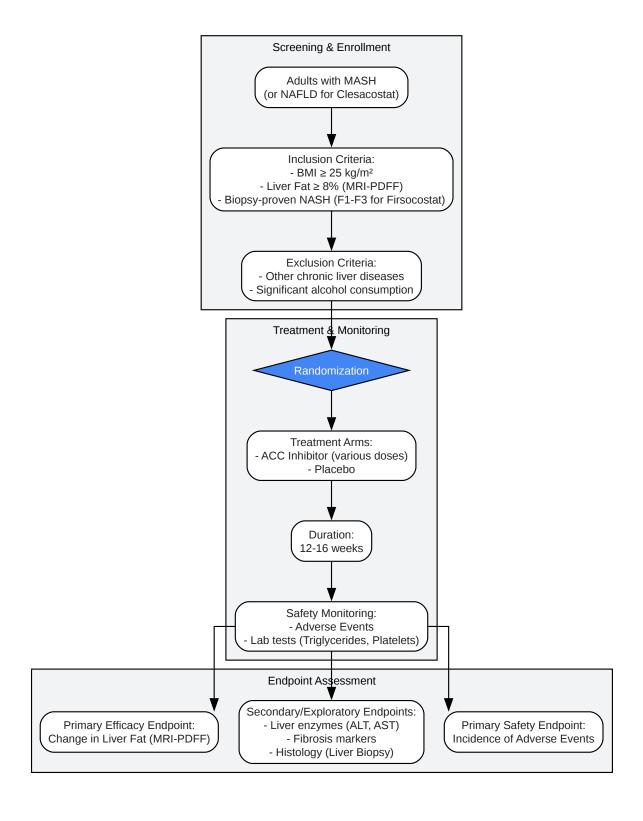


- Clesacostat (NCT03248882): A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study in 305 adult subjects with NAFLD.[9][15] Inclusion criteria included a BMI ≥ 25 kg/m² and liver fat ≥ 8% as assessed by MRI-PDFF.[15]
- NDI-010976 (Phase 1): A randomized, double-blind, placebo-controlled, crossover study in overweight or obese but otherwise healthy adult male subjects to assess the pharmacodynamic effects on hepatic DNL.[10]

Endpoint Assessment

- MRI-PDFF: Liver fat content was quantified using a multi-echo gradient echo sequence to
 minimize T1 bias and correct for T2* decay.[15] This non-invasive method provides a highly
 reproducible measure of steatosis.[16][17] A ≥30% relative reduction in MRI-PDFF is
 considered a meaningful therapeutic response.[16]
- Liver Biopsy: Where applicable, liver biopsies were scored using the NASH Clinical Research Network (CRN) histological scoring system.[18][19][20] This system evaluates steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total NAFLD Activity Score (NAS) ranging from 0-8. Fibrosis is staged from F0 to F4.[18][20]





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Generalized Clinical Trial Workflow for ACC Inhibitors in MASH.



Discussion and Future Directions

ACC inhibitors have demonstrated potent and rapid reduction of hepatic steatosis in patients with MASH. Firsocostat and **clesacostat** have both shown statistically significant and clinically meaningful decreases in liver fat as measured by MRI-PDFF. However, the consistent observation of elevated plasma triglycerides poses a significant challenge for their development as monotherapy for MASH, a disease intricately linked with cardiovascular risk.

The future of ACC inhibitors in MASH may lie in combination therapies. For instance, co-administration with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor has been explored to mitigate the hypertriglyceridemia associated with ACC inhibition.[21] Furthermore, combining ACC inhibitors with agents that have different mechanisms of action, such as GLP-1 receptor agonists or FXR agonists, could offer a multi-faceted approach to treating the complex pathophysiology of MASH.

While NDI-010976 has shown potent inhibition of DNL in early-phase studies, its clinical development in MASH patients is less advanced compared to firsocostat and **clesacostat**. Further studies are needed to evaluate its efficacy and safety in this patient population.

In conclusion, ACC inhibitors represent a promising class of drugs for the treatment of MASH, with a clear and potent effect on hepatic steatosis. However, managing the on-target effect of hypertriglyceridemia is crucial for their future development and potential integration into the MASH treatment landscape. Combination strategies are likely to be key in unlocking the full therapeutic potential of this class of molecules.

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